2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone is a research chemical with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluoroindole groups, making it a valuable building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone typically involves the reaction of 7-fluoroindole with trifluoroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone can be compared with other indole derivatives such as:
1-(7-fluoro-3-indolyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoro-1-(3-indolyl)ethanone: Similar structure but without the additional fluorine atom on the indole ring, affecting its reactivity and applications.
The presence of both trifluoromethyl and fluoroindole groups in this compound makes it unique and valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C10H5F4NO |
---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5F4NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI-Schlüssel |
IZFCDYASNJHQAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.